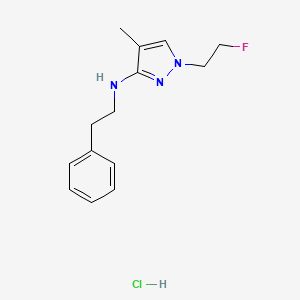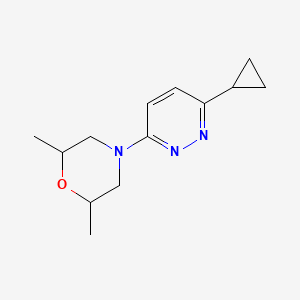![molecular formula C19H27N3O2 B12226480 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226480.png)
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopentene ring, and a pyrrolidine moiety attached to a pyridazine core.
Preparation Methods
The synthesis of 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through a series of reactions involving hydrazine derivatives and diketones.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the Cyclopentene and Pyrrolidine Moieties: These groups are attached through nucleophilic substitution reactions, often involving intermediates like cyclopentene carbonyl chlorides and pyrrolidine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine include:
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: This compound has a pyrimidine core instead of a pyridazine core, leading to different chemical properties and reactivity.
3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: The pyrazine core in this compound results in unique electronic properties compared to the pyridazine analogue.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C19H27N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-cyclopent-3-en-1-ylmethanone |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)16-8-9-17(21-20-16)24-13-14-10-11-22(12-14)18(23)15-6-4-5-7-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3 |
InChI Key |
FTOJNLPZEDWXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12226397.png)
![2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B12226404.png)
![N,N-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12226409.png)
![benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12226417.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226419.png)
![2'-methyl-N-[(oxolan-2-yl)methyl]-[5,5'-bipyrimidin]-2-amine](/img/structure/B12226420.png)

![4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12226428.png)
![Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B12226445.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12226449.png)
![2-(Benzyloxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12226462.png)
![1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12226465.png)

![N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12226485.png)
